Fmoc-(2S,3R)-3-amino-2-hydroxy-5-methylhexanoicacid
CAS No.:
Cat. No.: VC20374363
Molecular Formula: C22H25NO5
Molecular Weight: 383.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25NO5 |
|---|---|
| Molecular Weight | 383.4 g/mol |
| IUPAC Name | (2R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-5-methylhexanoic acid |
| Standard InChI | InChI=1S/C22H25NO5/c1-13(2)11-19(20(24)21(25)26)23-22(27)28-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-20,24H,11-12H2,1-2H3,(H,23,27)(H,25,26)/t19-,20-/m1/s1 |
| Standard InChI Key | HZHTWMSZVZTEEL-WOJBJXKFSA-N |
| Isomeric SMILES | CC(C)C[C@H]([C@H](C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| Canonical SMILES | CC(C)CC(C(C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Fmoc-(2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid is a non-proteinogenic amino acid derivative, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound plays a crucial role in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where it protects the amino group during coupling reactions. Its unique structure, featuring a hydroxyl group on the second carbon and a methyl group on the fifth carbon of the hexanoic acid chain, contributes to its significance in both organic chemistry and biochemistry.
Synthesis
The synthesis of Fmoc-(2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid typically involves multiple steps, including the protection of the amino group and the introduction of hydroxyl and methyl groups at specific positions. One common synthetic route utilizes Fmoc-protected Garner’s aldehyde in an enantioselective synthesis.
Applications
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Peptide Synthesis: This compound is a key building block in the synthesis of peptides, allowing for the creation of complex peptides with high purity.
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Drug Development: It is used in the pharmaceutical industry for developing new drugs that target specific biological pathways, enhancing the efficacy of therapeutic agents .
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Bioconjugation: Utilized in bioconjugation processes to attach biomolecules to surfaces or other molecules, crucial for targeted drug delivery systems .
Mechanism of Action
Fmoc-(2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid interacts with specific molecular targets such as enzymes or receptors. The Fmoc group allows for selective modification of the amino acid, enabling controlled interactions with target molecules. This can lead to either inhibition or activation of biological processes, enhancing the stability and bioactivity of peptides, which is crucial for therapeutic applications.
Stability and Reactivity
This compound is relatively stable under standard conditions but may undergo significant changes under specific chemical reactions. Its reactivity is enhanced by the presence of both hydroxyl and methyl groups, making it an ideal candidate for various chemical reactions.
Comparison with Related Compounds
Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid, a stereoisomer of Fmoc-(2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid, also plays a significant role in peptide synthesis and drug development. It is used in similar applications, including bioconjugation and neuroscience research .
| Compound | Stereochemistry | Applications |
|---|---|---|
| Fmoc-(2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid | (2S,3R) | Peptide synthesis, drug development, bioconjugation |
| Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid | (2S,3S) | Peptide synthesis, drug development, bioconjugation, neuroscience research |
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